3-[3-(Dimethylamino)propoxy]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-(dimethylamino)propoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(2)7-4-8-14-11-6-3-5-10(12)9-11/h3,5-6,9H,4,7-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNCMEQKRXCLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651244 | |
| Record name | 3-[3-(Dimethylamino)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-26-8 | |
| Record name | 3-[3-(Dimethylamino)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of 3 3 Dimethylamino Propoxy Aniline
Reactions at the Aniline (B41778) Nitrogen Center
The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a key site for a range of chemical reactions. The electron-donating nature of the propoxy chain influences the reactivity of the aromatic ring and the nucleophilicity of the nitrogen atom.
Acylation and Amidation Reactions
The primary amino group of 3-[3-(Dimethylamino)propoxy]aniline is expected to readily undergo acylation to form the corresponding amides. This reaction is a common method for protecting the amino group during other transformations, as the resulting amide is less susceptible to oxidation and exhibits a reduced activating effect on the aromatic ring. Acylating agents such as acid chlorides or anhydrides are typically employed for this purpose.
For instance, the reaction with acetyl chloride would yield N-{3-[3-(dimethylamino)propoxy]phenyl}acetamide. This transformation moderates the reactivity of the aromatic ring, which can be beneficial for controlling subsequent electrophilic substitution reactions. The amide can later be hydrolyzed back to the aniline under acidic or basic conditions.
Table 1: Predicted Acylation Reactions of this compound
| Acylating Agent | Predicted Product |
|---|---|
| Acetyl chloride | N-{3-[3-(Dimethylamino)propoxy]phenyl}acetamide |
| Benzoyl chloride | N-{3-[3-(Dimethylamino)propoxy]phenyl}benzamide |
Electrophilic Aromatic Substitution Patterns on the Aniline Ring
The amino group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com Similarly, the alkoxy group at the meta position is also an ortho, para-director. Therefore, for this compound, the directing effects of both the amino and the propoxy groups must be considered.
The amino group is a significantly stronger activating group than the alkoxy group. Its directing influence will, therefore, dominate. The positions ortho to the amino group are positions 2 and 4, and the para position is position 6. The propoxy group is at position 3. The positions ortho to the propoxy group are 2 and 4, and the para position is 6. Thus, both groups strongly direct incoming electrophiles to positions 2, 4, and 6. Steric hindrance from the propoxy group might slightly disfavor substitution at position 2.
Direct electrophilic substitution on highly activated anilines can sometimes be challenging to control and may lead to polysubstitution or side reactions. chemistrysteps.com For this reason, the acylation of the amino group, as mentioned previously, is often a crucial preceding step to moderate the reaction and achieve monosubstitution.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
| Reagents | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Br₂/FeBr₃ | Br⁺ | 2-Bromo-5-[3-(dimethylamino)propoxy]aniline and 4-Bromo-5-[3-(dimethylamino)propoxy]aniline |
| HNO₃/H₂SO₄ | NO₂⁺ | 2-Nitro-5-[3-(dimethylamino)propoxy]aniline and 4-Nitro-5-[3-(dimethylamino)propoxy]aniline |
It is important to note that nitration with strong acids can lead to the protonation of the amino group, forming an ammonium (B1175870) ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would alter the substitution pattern. chemistrysteps.com
Diazotization and Subsequent Transformations
The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. organic-chemistry.org
The resulting diazonium salt, 3-[3-(dimethylamino)propoxy]benzenediazonium chloride, is a versatile intermediate. The diazonium group can be replaced by a wide variety of substituents in what are known as Sandmeyer and related reactions. These transformations allow for the introduction of groups that are otherwise difficult to install directly on the aromatic ring.
Table 3: Potential Transformations of the Diazonium Salt of this compound
| Reagent(s) | Product |
|---|---|
| CuCl | 1-Chloro-3-[3-(dimethylamino)propoxy]benzene |
| CuBr | 1-Bromo-3-[3-(dimethylamino)propoxy]benzene |
| CuCN | 3-[3-(Dimethylamino)propoxy]benzonitrile |
| KI | 1-Iodo-3-[3-(dimethylamino)propoxy]benzene |
| HBF₄, heat | 1-Fluoro-3-[3-(dimethylamino)propoxy]benzene |
| H₂O, heat | 3-[3-(Dimethylamino)propoxy]phenol |
Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with activated aromatic compounds like phenols or other anilines to form brightly colored azo compounds.
Reactivity of the Tertiary Amine Functionality
The N,N-dimethylaminopropyl group provides a second reactive center in the molecule, behaving as a typical aliphatic tertiary amine.
Quaternization Reactions
The lone pair of electrons on the nitrogen atom of the tertiary amine makes it nucleophilic, allowing it to react with alkyl halides in a process known as quaternization. This Sₙ2 reaction results in the formation of a quaternary ammonium salt. Common alkylating agents include methyl iodide, ethyl bromide, and benzyl (B1604629) chloride.
For example, the reaction of this compound with excess methyl iodide would lead to the formation of a quaternary ammonium iodide salt. These salts often exhibit different solubility properties compared to the parent amine and can be used in applications such as phase-transfer catalysis. A patent describes a solvent-free quaternization of tertiary amines using dimethyl sulfate (B86663) at high temperatures. google.com
Table 4: Predicted Quaternization Reactions of this compound
| Alkylating Agent | Predicted Product |
|---|---|
| Methyl iodide (CH₃I) | 3-(3-{[3-(Dimethylamino)propoxy]phenyl}amino)propyl(trimethyl)ammonium iodide |
| Ethyl bromide (CH₃CH₂Br) | 3-(3-{[3-(Dimethylamino)propoxy]phenyl}amino)propyl(diethyl)(methyl)ammonium bromide |
Participation in Acid-Base Equilibria and Protonation Phenomena
Both the aniline and the tertiary amine functionalities are basic and will participate in acid-base equilibria. The aliphatic tertiary amine is generally more basic than the aromatic primary amine. This is because the lone pair on the aniline nitrogen is delocalized into the aromatic ring, making it less available for protonation.
The protonation state of the molecule is, therefore, pH-dependent, which will influence its physical properties, such as solubility, and its chemical reactivity. For instance, protonation of the aniline nitrogen would convert it into a deactivating, meta-directing group for electrophilic aromatic substitution.
Reactions Involving the Propoxy Linker
The [3-(dimethylamino)propoxy] side chain of this compound introduces a reactive site distinct from the aromatic amine. The ether linkage and the terminal dimethylamino group can participate in various chemical transformations.
One significant reaction involving the propoxy linker is its potential cleavage under certain conditions. Ether cleavages are typically acid-catalyzed nucleophilic substitution reactions. While the ether linkage in this compound is generally stable, strong acidic conditions, particularly in the presence of potent nucleophiles like halide ions (e.g., HBr or HI), can lead to the scission of the C-O bond. The reaction proceeds via protonation of the ether oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack.
The terminal dimethylamino group imparts basicity to the side chain and can influence its reactivity. In acidic media, this group will be protonated, forming a quaternary ammonium salt. This can alter the solubility and electronic properties of the molecule, potentially influencing the reactivity of both the propoxy linker and the aniline ring.
Furthermore, the propoxy linker can be involved in intramolecular cyclization reactions, depending on the other functional groups present in the molecule or reaction partners. For instance, in the synthesis of certain heterocyclic systems, the nitrogen of the dimethylamino group or the oxygen of the ether could act as a nucleophile, leading to the formation of new ring structures under appropriate conditions.
Table 1: Potential Reactions Involving the Propoxy Linker of this compound
| Reaction Type | Reagents/Conditions | Potential Products | Notes |
| Ether Cleavage | Strong acids (e.g., HBr, HI) | 3-Aminophenol (B1664112) and 3-(dimethylamino)propyl halide | Proceeds via protonation of the ether oxygen followed by nucleophilic attack. |
| Salt Formation | Acids (e.g., HCl) | 3-[3-(Dimethylammonio)propoxy]anilinium salt | The basic dimethylamino group is readily protonated. |
| Intramolecular Cyclization | Dependent on other functional groups | Various heterocyclic compounds | The linker can participate in ring-forming reactions. |
Catalyzed Reactions (e.g., Palladium-Catalyzed Cross-Coupling Reactions)
The aniline functional group in this compound is a key site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. In this reaction, the aniline derivative is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand to form a diarylamine.
The general applicability of the Buchwald-Hartwig amination suggests that this compound can be effectively coupled with a variety of aryl halides (Ar-X, where X = I, Br, Cl) or triflates (Ar-OTf). The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphine-based ligands like XPhos, SPhos, or BINAP), and base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is crucial for achieving high yields and depends on the specific substrates being coupled.
Beyond C-N coupling, the aniline moiety can be a precursor for other palladium-catalyzed transformations. For instance, after conversion of the amino group to a diazonium salt, it can participate in Heck or Suzuki-Miyaura coupling reactions, although this is a less direct functionalization of the aniline itself.
The presence of the [3-(dimethylamino)propoxy] substituent can influence the reactivity of the aniline in these catalytic cycles. The ether oxygen and the dimethylamino nitrogen could potentially coordinate to the palladium center, which might either facilitate or hinder the catalytic process depending on the specific ligand and reaction conditions. However, in many standard Buchwald-Hartwig conditions, the reaction proceeds efficiently at the aniline nitrogen.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Buchwald-Hartwig Amination | Aryl halide (Ar-X) or Aryl triflate (Ar-OTf) | Pd(OAc)₂ / XPhos / NaOt-Bu | N-(3-(3-(Dimethylamino)propoxy)phenyl)arylamine |
| Suzuki-Miyaura Coupling (of corresponding halide) | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | 3-(3-(Dimethylamino)propoxy)-functionalized biaryl |
| Heck Coupling (of corresponding halide) | Alkene | Pd(OAc)₂ / PPh₃ / Base | 3-(3-(Dimethylamino)propoxy)-functionalized stilbene (B7821643) derivative |
Exploration of Reaction Mechanisms
The mechanism of the palladium-catalyzed cross-coupling reactions involving this compound, such as the Buchwald-Hartwig amination, follows a well-established catalytic cycle.
The generally accepted mechanism for the Buchwald-Hartwig amination involves the following key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, (L)Pd(Ar)(X), where L is the supporting ligand.
Amine Coordination and Deprotonation: The aniline, this compound, coordinates to the Pd(II) center. In the presence of a base, the aniline is deprotonated to form an amido complex, (L)Pd(Ar)(NHR'), where R' is the 3-[3-(dimethylamino)propoxy]phenyl group.
Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the diarylamine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The rate and efficiency of this cycle are highly dependent on the nature of the ligand, the base, the solvent, and the electronic and steric properties of the substrates. For this compound, the electron-donating nature of the propoxy group at the meta position can influence the nucleophilicity of the aniline nitrogen, potentially affecting the rate of the amine coordination and deprotonation steps.
Mechanistic studies of reactions involving the propoxy linker, such as acid-catalyzed cleavage, would likely show a classic Sₙ1 or Sₙ2 pathway. For a primary ether linkage like this, an Sₙ2 mechanism is more probable, where a nucleophile attacks the protonated ether at the less substituted carbon.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. asianpubs.org For 3-[3-(Dimethylamino)propoxy]aniline, DFT would be employed to perform a geometric optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule.
The optimization would yield key geometric parameters. Calculations on similar aniline (B41778) derivatives are often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost. asianpubs.org
Table 1: Illustrative Geometric Parameters from DFT Optimization Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation for a molecule like this compound. Actual values would require a specific computational study.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (aniline) | ~1.40 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Angle | C-O-C (ether) | ~118° |
| Dihedral Angle | C-C-O-C | Varies with conformation |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. dergipark.org.tr
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atoms, while the LUMO would likely be distributed over the aromatic ring.
Table 2: Representative FMO Energy Values Note: This table presents typical energy ranges for aniline derivatives to illustrate the output of an FMO analysis. Specific values for this compound are not available.
| Parameter | Description | Illustrative Energy (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.0 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and anti-bonding orbitals.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be expected around the nitrogen and oxygen atoms. researchgate.netthaiscience.info
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net
Green: Regions of neutral potential.
The MEP map provides a clear, intuitive picture of the charge distribution and is invaluable for understanding how the molecule will interact with other chemical species. nih.gov
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Theoretical vibrational frequency calculations can predict a molecule's infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which determine the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. asianpubs.org
For this compound, a frequency calculation would predict the positions of characteristic vibrational bands, such as N-H stretching of the amine group, C-H stretching of the aromatic ring and alkyl chain, C-N and C-O stretching, and various bending modes. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. nih.gov Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. asianpubs.org A comparison between the scaled theoretical spectrum and an experimental spectrum can be a powerful tool for confirming the molecular structure.
Table 3: Illustrative Vibrational Frequencies Note: This table shows examples of expected vibrational modes for this compound based on known functional group frequencies. The calculated values are hypothetical.
| Vibrational Mode | Functional Group | Expected Experimental Range (cm⁻¹) |
| N-H Stretch | Primary Amine | 3300 - 3500 |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Aliphatic | 2850 - 3000 |
| C-O Stretch | Ether | 1050 - 1150 |
| C-N Stretch | Aromatic Amine | 1250 - 1360 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can also predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts (δ). pdx.edu
These calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in this compound. The predicted shifts are calculated relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). Comparing these theoretical chemical shifts with experimental NMR data can aid in the definitive assignment of signals in the spectrum and confirm the compound's structure. While approximations can be made based on tabulated values for similar functional groups, computational predictions provide a more integrated view of the electronic environment of each nucleus. pdx.eduillinois.edu
Theoretical Studies of Reaction Mechanisms and Transition States
A comprehensive review of academic journals and chemical databases indicates that there are no specific published theoretical studies detailing the reaction mechanisms and associated transition states for reactions involving this compound. Computational chemistry employs methods such as Density Functional Theory (DFT) and ab initio calculations to map the potential energy surfaces of chemical reactions, identify transition state structures, and calculate activation energies. Such studies provide fundamental insights into reaction kinetics and selectivity. However, research applying these methodologies to this compound has not been reported.
Consequently, there is no available data on the computed geometries of transition states, their vibrational frequencies, or the intrinsic reaction coordinates for any specific transformations of this compound.
Molecular Dynamics Simulations for Conformational Landscapes
Due to the absence of such studies, there are no publicly available datasets concerning the conformational preferences, dihedral angle distributions, or the results of any principal component analysis (PCA) on the trajectory of this compound.
Applications in Advanced Materials Science and Polymer Chemistry
Role as a Monomer or Building Block in Polymer Synthesis
3-[3-(Dimethylamino)propoxy]aniline can function as a monomer in the synthesis of various polymers, most notably as a derivative of polyaniline (PANI). The primary aromatic amine group is the key reactive site for polymerization, allowing it to undergo oxidative polymerization, either chemically or electrochemically, to form a polymer backbone. nih.gov
The general process for the chemical oxidative polymerization of aniline (B41778) and its derivatives typically involves using an oxidizing agent like ammonium (B1175870) persulfate (APS) in an acidic medium. mdpi.com When this compound is used as the monomer, the resulting polymer chain would have the dimethylaminopropoxy group as a pendant side chain.
The incorporation of this specific side group is expected to significantly influence the properties of the resulting polymer in several ways:
Increased Solubility: The flexible propoxy chain and the polar dimethylamino group can disrupt the planarity and inter-chain interactions that often make parent polyaniline insoluble. This can lead to polymers that are more soluble in common organic solvents, which is a crucial advantage for processing and forming films or coatings. scielo.br
Internal Doping (Self-Doping): The tertiary amine in the side chain can act as a basic site. In the presence of an acid, this group can be protonated, creating a positive charge. This internal protonation can help to balance the charge on the polymer backbone during doping, potentially making the polymer conductive over a wider pH range. scispace.com
Modified Mechanical Properties: The flexible side chains can act as internal plasticizers, potentially leading to a polymer that is less brittle and more flexible than unsubstituted polyaniline.
Function as a Stabilizer in Polymer Formulations
While direct studies confirming the use of this compound as a polymer stabilizer are not prevalent in the literature, the chemical nature of the molecule suggests it could possess stabilizing properties. Aromatic amines are a well-known class of antioxidants used to protect polymers from degradation caused by oxidation, heat, and UV light.
Their stabilizing function typically involves scavenging free radicals that initiate degradation processes. The amine group (-NH2) on the aniline ring can donate a hydrogen atom to a peroxide or alkyl radical, thereby neutralizing it and terminating the degradation chain reaction. The resulting aminyl radical is resonance-stabilized, making it less reactive and less likely to initiate further degradation. It is plausible that this compound could function in a similar manner, offering protection to polymer matrices like polyolefins or polyurethanes.
Incorporation into Conductive Polymers (e.g., Polyaniline Derivatives)
The most significant application of aniline derivatives is in the creation of conductive polymers. nih.gov Polyaniline is one of the most studied conductive polymers due to its good environmental stability, tunable conductivity, and straightforward synthesis. nih.gov By using this compound as a monomer, a functionalized, conductive polyaniline derivative can be synthesized.
The electrical conductivity of polyaniline is achieved through a process called doping, where the polymer is partially oxidized and protonated to create charge carriers (polarons) that can move along the polymer chain. The substituent group on the aniline ring plays a critical role in determining the final electronic properties of the polymer.
The dimethylaminopropoxy side chain is expected to influence the conductivity in the following ways:
Electronic Effects: The propoxy group is an electron-donating group, which increases the electron density on the aniline ring. This can make the monomer easier to oxidize and may affect the redox potentials of the resulting polymer.
Steric Effects: The bulky side chain can increase the distance between polymer chains, potentially reducing inter-chain charge hopping and thus lowering the bulk conductivity compared to unsubstituted polyaniline. However, this effect might be offset by improved processability.
pH-Responsive Conductivity: The tertiary amine on the side chain provides a site for protonation that is independent of the main polymer backbone. This could allow the polymer to remain conductive in less acidic or even neutral conditions, a significant advantage over standard polyaniline which loses its conductivity at pH values above 3-4. scispace.com
Electropolymerization Studies for Electroactive Material Development
Electropolymerization is a powerful technique for creating thin, uniform polymer films directly onto an electrode surface. arxiv.org This method is widely used for aniline and its derivatives to produce electroactive materials for applications in sensors, electrochromic devices, and energy storage. scispace.com
The process involves the anodic oxidation of the monomer at the electrode surface to form radical cations. arxiv.org These radicals then couple to form dimers, trimers, and eventually a polymer film that deposits onto the electrode.
For this compound, the electropolymerization process would be influenced by its chemical structure:
Oxidation Potential: The electron-donating nature of the propoxy group would likely lower the oxidation potential of the monomer compared to aniline, meaning polymerization could be initiated at a lower applied voltage.
Film Morphology: The presence of the bulky and flexible side chain can influence the packing of the polymer chains, leading to films with different morphologies (e.g., more porous or nodular structures) compared to unsubstituted polyaniline. bohrium.com
Redox Activity: The resulting polymer film would be electroactive, meaning it can be reversibly oxidized and reduced by cycling the electrode potential. This redox activity is accompanied by a color change (electrochromism), making such films suitable for smart windows and displays. The specific redox potentials and colors would be unique to this particular polymer derivative.
| Functional Group | Location on Monomer | Expected Influence on Resulting Polymer |
|---|---|---|
| Primary Aromatic Amine (-NH2) | Aniline Ring | Enables oxidative polymerization to form the polymer backbone. Participates in the redox chemistry responsible for conductivity. |
| Propoxy Linker (-O-(CH2)3-) | Side Chain | Increases chain flexibility, potentially improving mechanical properties and solubility. Acts as an electron-donating group. |
| Tertiary Dimethylamino Group (-N(CH3)2) | End of Side Chain | Provides a site for protonation, enabling pH-responsiveness and potential for self-doping. Enhances solubility in polar solvents. |
Synthesis of Functionalized Polymeric Systems
The use of monomers that already contain a desired functional group is a primary strategy for creating functionalized polymeric systems. scielo.br Polymerizing this compound is a direct route to a polymer that is inherently functionalized with tertiary amine groups.
These built-in functionalities can be exploited for various purposes:
Catalytic Applications of 3 3 Dimethylamino Propoxy Aniline
Investigation as an Organic Base Catalyst in Chemical Reactions
The bifunctional nature of 3-[3-(Dimethylamino)propoxy]aniline, possessing both a weakly basic aniline (B41778) moiety and a more basic tertiary dimethylamino group, suggests its potential as an organic base catalyst. The tertiary amine is sterically accessible and could participate in a variety of base-catalyzed reactions. However, a thorough review of the scientific literature yields no specific examples of this compound being employed in this capacity. The catalytic activity of aniline derivatives in general is a subject of study, but specific data for this compound is not available.
Role as a Ligand in Transition Metal Catalysis
The nitrogen atoms of the aniline and dimethylamino groups, as well as the oxygen atom of the propoxy ether linkage, present potential coordination sites for transition metals. This suggests that this compound could function as a ligand in transition metal catalysis, potentially influencing the activity and selectivity of a metallic center.
Design and Synthesis of Metal-Aniline Complexes
While the synthesis of metal complexes with various aniline derivatives is a broad field of study, there are no specific reports found in the scientific literature detailing the design and synthesis of metal complexes involving this compound as a ligand. The synthesis of such complexes would be the first step in exploring their catalytic potential.
Mechanistic Studies of Metal-Mediated Catalytic Cycles
In the absence of any synthesized metal complexes of this compound, there are consequently no mechanistic studies on its involvement in metal-mediated catalytic cycles. Such studies would be crucial to understanding how the electronic and steric properties of this specific ligand would influence the steps of a catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion.
Catalytic Activity in Specific Organic Transformations
A comprehensive search for the application of this compound as a catalyst in specific organic transformations has not yielded any published research. While aniline derivatives can be involved in reactions like reductive amination and C-N bond formation, there is no data to suggest that this compound has been specifically tested or utilized for these or any other transformations.
Supramolecular Chemistry and Self Assembly
Exploration of Non-Covalent Interactions (e.g., Hydrogen Bonding, Electrostatic Interactions)
The chemical architecture of 3-[3-(Dimethylamino)propoxy]aniline allows for several types of non-covalent interactions that are crucial for self-assembly and molecular recognition.
Hydrogen Bonding: The primary amine (–NH₂) of the aniline (B41778) group is a potent hydrogen bond donor. The nitrogen and oxygen atoms within the molecule, with their lone pairs of electrons, can act as hydrogen bond acceptors. This dual capacity for hydrogen bonding is a key factor in the formation of predictable supramolecular structures. For instance, in a related compound, 4-[3-(4-Nitrophenoxy)propoxy]aniline, the molecules are linked by N—H⋯O hydrogen bonds, forming one-dimensional chains nih.gov. It is plausible that this compound could engage in similar intermolecular hydrogen bonding.
Electrostatic Interactions: The tertiary amine (–N(CH₃)₂) can be protonated to form a cationic species, which can then participate in strong electrostatic interactions with anionic species. These interactions are fundamental in processes such as the binding to biological macromolecules like DNA, which has a negatively charged phosphate (B84403) backbone.
A summary of the potential non-covalent interactions for this compound is presented in the table below.
| Interaction Type | Potential Donor/Acceptor/Participant | Significance in Supramolecular Chemistry |
| Hydrogen Bonding | Aniline –NH₂ (donor), Ether Oxygen (acceptor), Tertiary Amine Nitrogen (acceptor) | Directional interactions leading to the formation of ordered assemblies. |
| Electrostatic Interactions | Protonated Dimethylamino group (cationic) | Strong, non-directional interactions crucial for binding to charged species. |
| π-π Stacking | Aniline ring | Interactions between aromatic rings contribute to the stability of stacked structures. |
| van der Waals Forces | Entire molecule | Non-specific attractive or repulsive forces that influence molecular packing. |
Formation of Ordered Supramolecular Architectures
The ability of this compound to participate in multiple non-covalent interactions suggests its potential to form ordered supramolecular architectures. The self-assembly of aniline oligomers is known to produce various nanostructures, such as nanoparticles, nanofibers, and nanotubes researchgate.net. The specific morphology of these structures is influenced by the nature of the oligomers and the assembly conditions researchgate.net. While specific studies on the self-assembly of this compound are not available, the principles governing aniline self-assembly suggest that this molecule could also form well-defined supramolecular structures.
Application in Dynamic Combinatorial Chemistry (DCC)
Dynamic Combinatorial Chemistry (DCC) is a powerful technique for the discovery of new molecules with specific functions, based on the reversible formation of a library of compounds from a set of building blocks nih.govresearchgate.net.
In the context of DCC, this compound could serve as a versatile building block. The aniline moiety can participate in reversible reactions, such as the formation of imines. The dimethylaminopropoxy side chain can act as an "appended residue" that influences the binding of the library members to a target molecule. Through a process of molecular recognition, the target can select and stabilize the library member with the highest binding affinity, thus shifting the equilibrium of the dynamic library towards the formation of this "fittest" molecule.
While there is no direct evidence of this compound being used for the stabilization of oligonucleotide complexes, a study on a related moiety provides some insights. Pyrimidine oligonucleotides containing cationic N-(dimethylamino-propyl)phosphoramidate linkages have been shown to bind to double-stranded DNA to form stable triple-stranded complexes nih.gov. The cationic nature of the dimethylaminopropyl group is crucial for this stabilization, as it can interact favorably with the negatively charged phosphate backbone of the DNA. This suggests that if this compound were to be incorporated into a larger molecule designed to bind oligonucleotides, its protonated dimethylamino group could play a similar stabilizing role.
Derivatives and Analogues: Structure Reactivity Relationship Studies Non Biological Focus
Synthesis and Characterization of Chemically Modified Analogues
The synthesis of chemically modified analogues of 3-[3-(Dimethylamino)propoxy]aniline typically begins with the strategic modification of its constituent parts: the aniline (B41778) ring, the propoxy linker, or the terminal dimethylamino group. A common synthetic approach involves the etherification of a substituted 3-aminophenol (B1664112) with a functionalized propyl halide. For instance, analogues with different substituents on the aromatic ring can be prepared from the corresponding substituted 3-aminophenols.
The general synthetic scheme can be outlined as follows:
Step 1: Preparation of the Substituted 3-Aminophenol: This can be achieved through various aromatic substitution reactions on commercially available precursors.
Step 2: Etherification: The substituted 3-aminophenol is then reacted with a suitable 3-halopropylamine derivative in the presence of a base (e.g., K₂CO₃, NaH) to form the desired ether linkage. The choice of the haloalkylamine allows for variation of the terminal amino group.
Step 3: Purification and Characterization: The final products are purified using standard techniques such as column chromatography, and their structures are confirmed by spectroscopic methods including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The characterization data for these analogues are crucial for confirming their successful synthesis and for subsequent reactivity studies. Key spectroscopic features include:
¹H NMR: Signals corresponding to the aromatic protons, the methylene (B1212753) protons of the propoxy chain, and the protons of the N-alkyl groups.
¹³C NMR: Resonances for the aromatic carbons, the carbons of the propoxy chain, and the N-alkyl carbons.
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the aniline moiety, C-N stretching, C-O-C stretching of the ether linkage, and aromatic C-H stretching.
Mass Spectrometry: The molecular ion peak confirms the molecular weight of the synthesized compound.
Interactive Data Table: Spectroscopic Data for Hypothetical Analogues
| Analogue | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) |
| 3-[3-(Diethylamino)propoxy]aniline | ~0.9-1.1 (t, 6H), ~2.5-2.7 (q, 4H), ~3.9-4.1 (t, 2H) | ~12.0, ~47.0, ~67.0 | ~3400-3300 (N-H), ~1220 (C-O-C) |
| 3-[3-(Dimethylamino)propoxy]-4-methylaniline | ~2.1 (s, 3H), ~2.2 (s, 6H), ~3.9-4.1 (t, 2H) | ~18.0, ~45.0, ~67.0 | ~3400-3300 (N-H), ~1225 (C-O-C) |
| 3-[3-(Dimethylamino)propoxy]-5-chloroaniline | ~2.2 (s, 6H), ~3.9-4.1 (t, 2H), ~6.5-7.0 (m, 3H) | ~45.0, ~67.0, ~110-160 (aromatic) | ~3400-3300 (N-H), ~1220 (C-O-C), ~780 (C-Cl) |
Influence of Substituent Effects on Chemical Reactivity and Properties
Electron-Donating Groups (EDGs): The introduction of EDGs (e.g., -CH₃, -OCH₃) onto the aniline ring further increases the electron density of the ring, thereby enhancing its nucleophilicity and increasing the rate of electrophilic aromatic substitution.
Electron-Withdrawing Groups (EWGs): Conversely, the presence of EWGs (e.g., -NO₂, -CN, -Cl) deactivates the ring towards electrophilic attack by decreasing its electron density.
The position of the substituent relative to the amino and propoxy groups also plays a critical role in determining the regioselectivity of subsequent reactions. For example, a substituent at the 4-position will influence the accessibility and reactivity of the 2- and 6-positions.
Interactive Data Table: Predicted Reactivity Trends for Substituted Analogues
| Substituent (at 4-position) | Electronic Effect | Predicted Reactivity towards Electrophiles |
| -OCH₃ | Strong EDG | Increased |
| -CH₃ | Weak EDG | Slightly Increased |
| -H | Neutral | Baseline |
| -Cl | Weak EWG (Inductive), Weak EDG (Resonance) | Decreased |
| -NO₂ | Strong EWG | Significantly Decreased |
Impact of Propoxy Chain Length and Branching Modifications
Modification of the propoxy chain that links the aniline and dimethylamino moieties can have a substantial impact on the chemical properties of the molecule, primarily through steric and conformational effects.
Chain Length: Elongating the alkoxy chain (e.g., butoxy, pentoxy) can influence the molecule's flexibility and its ability to interact with other molecules or surfaces. While the electronic effect on the aniline ring is not expected to change significantly with chain length, the steric hindrance around the aniline nitrogen and the ether oxygen may be altered. This could affect the rates of reactions involving these sites.
Branching: Introducing branching in the alkyl chain (e.g., an isopropoxy or a sec-butoxy group) can create significant steric hindrance. This can impede reactions at the aniline nitrogen and potentially influence the regioselectivity of aromatic substitution by sterically blocking certain positions. For example, a bulky branched chain could disfavor substitution at the adjacent ortho position.
These modifications can also affect physical properties such as solubility, boiling point, and crystallinity, which are important considerations in synthetic and materials science applications.
Variation of the Amino Functionality (e.g., Primary, Secondary, Tertiary Amines)
The nature of the terminal amino group has a profound effect on the basicity and nucleophilicity of the molecule, which in turn dictates its chemical reactivity.
Primary Amines (-NH₂): Analogues with a terminal primary amine are more likely to participate in hydrogen bonding and can undergo reactions typical of primary amines, such as imine formation and acylation. The presence of two N-H bonds also allows for the formation of secondary amides and other derivatives.
Secondary Amines (-NHR): Secondary amines are also basic and nucleophilic. The nature of the alkyl group (R) can influence the steric environment around the nitrogen, affecting its reactivity.
Tertiary Amines (-NR₂): Tertiary amines, such as the dimethylamino group in the parent compound, are basic but generally less nucleophilic than primary or secondary amines due to steric hindrance. They can act as proton scavengers in reactions.
The synthesis of these analogues would involve using the appropriately substituted haloalkylamine in the etherification step. The basicity of these analogues can be quantified by their pKb values, with primary amines generally being the most basic in the gas phase, though solvation effects in solution can alter this trend.
Interactive Data Table: Expected Properties of Analogues with Varied Amino Functionality
| Amino Functionality | Relative Basicity (General Trend) | Potential for H-Bonding (Donor) | Key Reactivity |
| Primary (-NH₂) | High | Yes | Acylation, Imine formation |
| Secondary (-NHR) | High | Yes | Acylation |
| Tertiary (-NR₂) | Moderate-High | No | Proton abstraction |
Regioisomeric Effects on Synthetic Accessibility and Chemical Behavior
The position of the [3-(dimethylamino)propoxy] group on the aniline ring (ortho, meta, or para) has a significant impact on both the synthesis and the chemical behavior of the molecule.
Chemical Behavior: The electronic interplay between the amino group and the alkoxy group is highly dependent on their relative positions.
Para-isomer (4-substituted): The amino and alkoxy groups are para to each other, allowing for strong resonance interaction. Both groups strongly activate the positions ortho to them, leading to high reactivity in electrophilic aromatic substitution at the 2-, 3-, 5-, and 6-positions.
Ortho-isomer (2-substituted): The proximity of the two groups can lead to steric hindrance and potential intramolecular hydrogen bonding between the amino protons and the ether oxygen. This can influence the conformation of the molecule and the reactivity of both functional groups.
Meta-isomer (3-substituted - the parent compound): The directing effects of the amino and alkoxy groups are additive, strongly activating the 2-, 4-, and 6-positions for electrophilic attack. This isomer may exhibit a different regioselectivity profile compared to the ortho and para isomers.
The different electronic and steric environments of the regioisomers will also be reflected in their spectroscopic data, particularly in the chemical shifts of the aromatic protons and carbons in their NMR spectra.
Concluding Remarks and Future Research Perspectives
Summary of Key Academic Contributions and Research Insights
The principal academic contribution of 3-[3-(Dimethylamino)propoxy]aniline lies in its role as a versatile linker and structural motif in medicinal chemistry. Its architecture, featuring a flexible propoxy chain connecting an aromatic aniline (B41778) ring to a basic dimethylamino group, has made it a valuable building block in the rational design of bioactive molecules.
Research has prominently featured this scaffold in the development of various enzyme inhibitors and receptor ligands. For instance, aniline analogues incorporating this linker have been investigated as potent inhibitors of human glutaminyl cyclase (QC), an enzyme implicated in the pathogenesis of Alzheimer's disease. acs.org Studies have shown that the length and nature of the linker, such as the dimethylaminopropoxy chain, can be crucial for achieving high inhibitory potency. acs.org
Furthermore, the general 3-propoxy linker is a classical feature in ligands for the histamine (B1213489) H3 receptor, where it connects an aromatic moiety to a basic amine. researchgate.net The flexibility and length of this linker are critical for optimal interaction with the receptor. Derivatives based on this scaffold have been explored to create highly potent and selective H3 receptor antagonists and inverse agonists. researchgate.net The propoxy aniline structure has also been a component in the design of inhibitors for other enzymes, such as acyl-CoA:cholesterol O-acyltransferase (ACAT), which are targets for antiatherosclerotic drugs. nih.gov
The key research insight is that the this compound moiety often acts as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a robust starting point for developing novel therapeutics. mdpi.com The aniline group provides a reactive handle for further chemical modification, while the dimethylamino group can be crucial for solubility and forming salt bridges or hydrogen bonds with biological targets. nih.govmdpi.com
Identification of Unexplored Research Avenues and Challenges
Despite its utility as a linker, several research avenues concerning this compound remain underexplored.
Intrinsic Biological Activity: Most studies focus on the activity of larger molecules containing this fragment, rather than the compound itself. A systematic investigation into the intrinsic biological or pharmacological properties of this compound is lacking. While related isomers have been noted for potential antimicrobial properties, a thorough screening of this specific compound against various biological targets is warranted. biosynth.com
Materials Science Applications: The potential of this compound as a monomer or precursor for functional polymers, dyes, or other advanced materials has not been investigated. The presence of two distinct amine functionalities and an aromatic ring suggests it could be a candidate for creating novel polyamides, polyimines, or electroactive polymers.
Advanced Synthetic Methodologies: The common synthesis route appears to involve the etherification of 3-nitrophenol (B1666305) with 3-chloro-N,N-dimethylpropylamine, followed by the reduction of the nitro group. chemsrc.com While effective, there is room to develop more efficient, cost-effective, and environmentally benign ("green") synthetic protocols. researchgate.net
Metabolic Profiling: For the drug candidates that incorporate this moiety, a detailed understanding of the metabolic fate of the linker itself is often a secondary consideration. Research focusing on how the this compound fragment is metabolized could provide crucial information for designing next-generation drugs with improved pharmacokinetic and safety profiles.
A key challenge is to move beyond viewing this molecule as merely a passive linker and to characterize its own chemical and biological identity more fully.
Potential for Novel Chemical Discoveries and Methodologies
The identified research gaps point toward significant potential for new discoveries. The dual amine functionalities of this compound make it an excellent candidate for developing novel derivatization strategies. The primary aromatic amine can be readily transformed into a wide array of functional groups, enabling the synthesis of large chemical libraries for high-throughput screening. researchgate.net
This potential for derivatization could be harnessed in fragment-based drug discovery (FBDD) or dynamic covalent chemistry (DCC). researchgate.net The compound could serve as a foundational fragment that, upon binding to a target, can be elaborated by linking it to other fragments or building blocks, accelerating the discovery of new hit compounds.
Furthermore, the quest for greener synthetic routes could lead to the development of novel catalytic systems for C-N and C-O bond formation, which would have broader applications in organic synthesis. For example, developing a one-pot synthesis from readily available starting materials under mild conditions would represent a significant methodological advancement.
Interdisciplinary Research Opportunities in Chemical Sciences
The future study of this compound offers numerous opportunities for interdisciplinary collaboration:
Medicinal Chemistry and Pharmacology: This remains the most fertile ground for collaboration, involving the design, synthesis, and biological evaluation of new therapeutic agents for a wide range of diseases, from neurodegenerative disorders to cancer. acs.orgnih.gov
Chemical Biology: The compound can be modified with reporter tags, such as fluorophores or biotin, to create chemical probes. These probes could be used to study biological processes, identify new protein targets, or be incorporated as noncanonical amino acids to investigate protein structure and function. nih.govacs.org
Materials Science and Polymer Chemistry: Chemists in these fields could collaborate to explore the use of this compound as a monomer for synthesizing novel functional materials. Its structure suggests potential for creating materials with interesting electronic, optical, or self-healing properties.
Analytical Chemistry: The development of sensitive and selective analytical methods for the detection and quantification of this compound and its metabolites in biological and environmental samples presents another area for research. researchgate.net This could involve creating advanced chromatographic techniques or sensor technologies.
Q & A
Q. Table 1: Key Spectral Signatures
| Technique | Expected Signal | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.25 (s, 6H, N(CH₃)₂), δ 3.45 (t, 2H) | |
| HRMS | m/z 218.1423 [M+H]⁺ |
Advanced: What methodological approaches are recommended for studying the reaction kinetics and thermodynamics of this compound in substitution reactions?
Methodological Answer:
Kinetic Studies:
- Use stopped-flow spectrophotometry to monitor real-time intermediate formation in substitution reactions (e.g., with alkyl halides) .
- Calculate rate constants (k) under varying temperatures (25–60°C) to construct Arrhenius plots .
Thermodynamic Analysis:
- Determine ΔH‡ (activation enthalpy) and ΔS‡ (activation entropy) via Eyring equation analysis .
- Compare solvent effects (e.g., DMF vs. THF) on reaction spontaneity using isothermal titration calorimetry (ITC) .
Case Study:
A palladium-catalyzed coupling reaction of 3-fluoroaniline derivatives showed a 20% increase in yield when DMF replaced THF due to improved solvation of intermediates .
Basic: How can researchers mitigate hazards associated with handling this compound?
Methodological Answer:
- Safety Protocols:
- Waste Disposal:
Advanced: How does the electronic nature of substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
Methodological Answer:
- Donor vs. Acceptor Effects:
- The dimethylamino group (–N(CH₃)₂) is a strong electron donor, activating the ring toward EAS at the para position .
- Electron-withdrawing groups (e.g., –CF₃) deactivate the ring, shifting reactivity to meta positions .
Experimental Design:
- Perform nitration (HNO₃/H₂SO₄) to compare regioselectivity in analogs.
- Analyze product ratios via HPLC and correlate with Hammett σ constants .
Q. Table 2: Substituent Effects on Nitration
| Substituent | Major Product (Position) | Yield (%) | Reference |
|---|---|---|---|
| –N(CH₃)₂ | Para | 85 | |
| –CF₃ | Meta | 72 |
Basic: What are the recommended solvents for recrystallizing this compound, and how does solvent choice impact crystal quality?
Methodological Answer:
- Optimal Solvents: Ethanol, ethyl acetate, or ethanol/water mixtures (3:1 v/v) .
- Procedure:
- Dissolve crude product in hot ethanol.
- Slowly add water until cloudiness appears.
- Cool to 4°C for 12 hours to yield needle-shaped crystals.
Impact of Solvent:
- Ethanol yields larger crystals suitable for X-ray diffraction, while ethyl acetate produces finer crystals for NMR analysis .
Advanced: How can computational chemistry aid in predicting the pharmacological properties of this compound derivatives?
Methodological Answer:
- Tools:
- Molecular Dynamics (MD): Simulate binding stability to target proteins (e.g., kinases) .
- Density Functional Theory (DFT): Calculate HOMO/LUMO gaps to predict redox activity .
- Case Study:
DFT analysis of 4-Methoxy-3-(pyrrolidinylpropoxy)aniline predicted a low HOMO-LUMO gap (4.1 eV), correlating with its observed antioxidant activity .
Basic: What are the common byproducts in the synthesis of this compound, and how are they identified?
Methodological Answer:
- Byproducts:
- Unreacted 3-aminophenol (detected via TLC, Rf = 0.3 in ethyl acetate).
- Di-alkylated products (identified by MS peaks at m/z 290–300) .
- Mitigation:
- Use excess phenol or gradient chromatography to separate byproducts .
Advanced: What strategies are effective in scaling up the synthesis of this compound while maintaining reproducibility?
Methodological Answer:
- Process Optimization:
- Replace batch reactions with flow chemistry for better heat/mass transfer .
- Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
- Case Study:
Scaling a Pd-catalyzed reaction from 1g to 1kg batches required adjusting catalyst loading from 5% to 2% to prevent exothermic runaway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
